molecular formula C17H16O B3162830 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one CAS No. 881916-05-8

1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one

Cat. No.: B3162830
CAS No.: 881916-05-8
M. Wt: 236.31 g/mol
InChI Key: UYTPHSQRUDNHPA-PKNBQFBNSA-N
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Description

Overview of Chalcone (B49325) Derivatives in Chemical Research

Chalcone derivatives are a prominent class of compounds in chemical and medicinal research, valued for their straightforward synthesis and broad spectrum of pharmacological activities. nih.govnih.gov These compounds, both naturally occurring and synthetic, are investigated for numerous potential therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, antioxidant, and antiviral properties. nih.govacs.orgjchemrev.com The core of their reactivity and biological function is often attributed to the α,β-unsaturated keto-ethylenic moiety (–CO–CH=CH–), which can interact with various biological targets. nih.gov

The versatility of the chalcone scaffold allows for extensive structural modifications on either of its two aromatic rings. iqs.edu This adaptability makes chalcones "privileged structures" in medicinal chemistry, serving as templates for the development of novel therapeutic agents. nih.gov Researchers continuously explore new derivatives to understand structure-activity relationships (SAR), aiming to enhance potency and selectivity for specific biological targets. nih.gov

Structural Characteristics and Nomenclature of 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one

The systematic IUPAC name, this compound, precisely describes the molecule's architecture. The "-prop-2-en-1-one" suffix indicates a three-carbon chain with a double bond between carbons 2 and 3 and a ketone group at carbon 1. The "3-phenyl" prefix denotes a phenyl group (Ring B) attached to carbon 3, while the "1-(2,4-Dimethylphenyl)" prefix specifies that a dimethyl-substituted phenyl ring (Ring A) is attached to the carbonyl carbon (carbon 1).

The key structural features are:

The α,β-Unsaturated Carbonyl System: This conjugated system (C=C-C=O) is a key feature responsible for the planarity and chemical reactivity of the molecule.

Aromatic Ring A: A 1,2,4-trisubstituted benzene (B151609) ring (2,4-dimethylphenyl group).

Aromatic Ring B: An unsubstituted phenyl group.

The molecule exists as cis and trans isomers, with the trans (or E) isomer being the more thermodynamically stable and commonly synthesized form. nih.gov

Table 1: Chemical and Physical Properties of (E)-1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one

Property Value
Molecular Formula C₁₇H₁₆O
Molecular Weight 236.31 g/mol
CAS Number 881916-05-8

| MDL Number | MFCD00094271 |

Data sourced from multiple chemical suppliers. bldpharm.comaablocks.comfluorochem.co.uk

Historical Development and Contemporary Significance of Research on Chalcones

The study of chalcones dates back to the late 19th century, with the development of the Claisen-Schmidt condensation reaction by Rainer Ludwig Claisen and J. Gustav Schmidt in 1880-1881. iqs.eduwikipedia.org This base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde provided the first reliable and straightforward method for synthesizing the chalcone scaffold and remains a cornerstone of chalcone chemistry today. jchemrev.comtaylorandfrancis.com

Early research focused primarily on the synthesis and fundamental chemical reactions of these compounds. However, over the last few decades, the focus has dramatically shifted towards their biological and pharmacological properties. The discovery that many naturally occurring chalcones possess significant bioactivity spurred extensive investigation into synthetic derivatives. jchemrev.com Contemporary research is highly interdisciplinary, combining synthetic organic chemistry with pharmacology, biochemistry, and computational modeling. iqs.edu Modern synthetic methods have also evolved to include greener techniques, such as solvent-free reactions and microwave-assisted synthesis, to improve efficiency and reduce environmental impact. aip.org The ongoing significance of chalcones lies in their potential as lead compounds for drug discovery, with thousands of derivatives being synthesized and evaluated for a wide range of diseases. nih.gov

Scope and Objectives of Academic Investigations into this compound

Academic investigations into novel chalcone derivatives like this compound are typically driven by the goal of exploring new chemical space and identifying compounds with enhanced or novel biological activities. The synthesis of this specific molecule is achieved through the Claisen-Schmidt condensation of 1-(2,4-dimethylphenyl)ethanone and benzaldehyde (B42025). chemsynthesis.commdpi.comstenutz.eu

The primary objectives of such research include:

Synthesis and Characterization: Developing efficient synthetic protocols and fully characterizing the compound's structure and properties using modern spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy, as well as mass spectrometry. mdpi.com

Structure-Activity Relationship (SAR) Studies: Investigating how the specific substitution pattern—in this case, the methyl groups at the 2- and 4-positions of Ring A—influences the compound's biological activity. The position and electronic nature of substituents on the aromatic rings are known to significantly alter the pharmacological profile of chalcones. nih.govmdpi.com For instance, the introduction of electron-donating methyl groups can affect the molecule's lipophilicity and electronic distribution, which in turn can modify its interaction with biological targets.

Biological Screening: Evaluating the compound against a panel of biological targets to identify potential therapeutic applications. Based on the known activities of other chalcones, derivatives like this are often tested for their anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.net

Computational and Mechanistic Studies: Employing molecular docking and other computational tools to predict and understand the interactions between the chalcone derivative and specific proteins or enzymes. These studies help to elucidate the potential mechanism of action and guide the design of more potent and selective analogues. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c1-13-8-10-16(14(2)12-13)17(18)11-9-15-6-4-3-5-7-15/h3-12H,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTPHSQRUDNHPA-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19811-10-0
Record name 2',4'-DIMETHYLCHALCONE
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Spectroscopic and Advanced Structural Characterization of 1 2,4 Dimethylphenyl 3 Phenylprop 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the carbon-hydrogen framework and deduce the connectivity of the entire molecule.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in a molecule. While specific, experimentally verified data for 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one is not extensively published, chemical shifts can be reliably predicted based on data from closely related structural isomers and analogs, such as (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. mdpi.com

The spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons of the α,β-unsaturated system, and the methyl protons on the dimethylphenyl ring. The vinylic protons (H-α and H-β) are particularly characteristic. Due to the trans configuration, they are expected to appear as doublets with a large coupling constant (³JHH) of approximately 15-16 Hz. mdpi.com The H-β proton, being closer to the phenyl ring, will resonate further downfield than the H-α proton, which is adjacent to the carbonyl group.

The protons of the unsubstituted phenyl ring typically appear as a multiplet in the range of 7.40-7.60 ppm. The protons on the 2,4-dimethylphenyl ring will show distinct signals. The proton at the C5 position is expected to be a singlet, while the protons at C3 and C6 will likely appear as doublets due to coupling with each other. The two methyl groups (at C2 and C4) will appear as sharp singlets in the upfield region, typically around 2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Methyl (C2-CH₃) ~2.40 Singlet -
Methyl (C4-CH₃) ~2.37 Singlet -
H-α (vinylic) ~7.15 Doublet ~16.0
H-β (vinylic) ~7.50 Doublet ~16.0
Aromatic (Phenyl Ring) 7.40 - 7.60 Multiplet -
Aromatic (H3, Dimethylphenyl) ~7.18 Doublet ~7.8
Aromatic (H5, Dimethylphenyl) ~7.30 Singlet -

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces one peak.

The most downfield signal in the spectrum of this compound is expected to be the carbonyl carbon (C=O) at approximately 197 ppm, a characteristic shift for α,β-unsaturated ketones. mdpi.com The vinylic carbons (C-α and C-β) are anticipated to resonate around 127 ppm and 146 ppm, respectively. mdpi.com The numerous aromatic carbons will appear in the typical range of 128-140 ppm. The quaternary carbons of the dimethylphenyl ring to which the methyl groups are attached, as well as the carbon bonded to the carbonyl group, will also be found in this region. The methyl carbons are the most shielded and will appear far upfield, around 20-21 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~197.0
C-α (vinylic) ~127.0
C-β (vinylic) ~146.0
Aromatic (Phenyl & Dimethylphenyl Rings) 128.0 - 140.0
Methyl (C2-CH₃) ~21.0

While 1D NMR provides essential data, complex structures often require 2D NMR experiments for unambiguous assignment. These techniques reveal correlations between nuclei, confirming the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, a strong cross-peak would be expected between the vinylic protons H-α and H-β, confirming their direct connectivity. Additionally, correlations between adjacent protons on the aromatic rings would be observed, helping to assign their specific positions. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (¹JCH). sdsu.edu It allows for the definitive assignment of protonated carbons. For instance, the signals for the methyl protons around 2.4 ppm would show a direct correlation to the methyl carbon signals near 20 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). epfl.ch This technique is instrumental in connecting different fragments of the molecule. Key expected correlations would include:

The vinylic H-α proton showing a correlation to the carbonyl carbon (C=O).

The vinylic H-β proton correlating with the carbons of the unsubstituted phenyl ring.

The methyl protons (C2-CH₃ and C4-CH₃) showing correlations to the quaternary carbons and adjacent CH carbons of the dimethylphenyl ring, confirming their positions.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule's functional groups. Based on data from analogous chalcone (B49325) structures, the key vibrational frequencies for this compound can be predicted. mdpi.comnih.gov

The most prominent absorption band is expected to be the strong C=O stretching vibration of the conjugated ketone, typically appearing in the region of 1650-1680 cm⁻¹. mdpi.com The C=C stretching vibration of the α,β-unsaturated system is expected around 1600 cm⁻¹. Aromatic C=C stretching vibrations will also be present in the 1450-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic and vinylic protons are found above 3000 cm⁻¹, while the C-H stretching of the methyl groups appears just below 3000 cm⁻¹. nih.gov

Table 3: Predicted FTIR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Aromatic/Vinylic C-H Stretch 3020 - 3100 Medium-Weak
Aliphatic C-H Stretch (Methyl) 2920 - 2980 Medium-Weak
Carbonyl C=O Stretch (Conjugated) 1650 - 1680 Strong
Alkene C=C Stretch ~1600 Medium
Aromatic C=C Stretch 1450 - 1600 Medium-Variable

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, symmetrical, non-polar bonds often produce strong Raman signals.

For this compound, the C=C stretching of the enone system and the symmetric breathing modes of the aromatic rings are expected to be particularly strong in the Raman spectrum. The carbonyl (C=O) stretch, while strong in the IR, is also typically observable in the Raman spectrum of chalcones. researchgate.net The analysis of both FTIR and Raman spectra provides a more complete picture of the vibrational properties of the molecule, aiding in its definitive identification and structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For organic compounds with conjugated systems, such as this compound, UV-Vis spectra reveal characteristic absorption bands corresponding to the promotion of electrons from lower to higher energy molecular orbitals.

The principal electronic transitions observed in molecules of this type are π → π* and n → π* transitions. nih.govlibretexts.org The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.chyoutube.com These transitions are typically strong, resulting in high molar absorptivity (ε) values. uzh.ch The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. uzh.chyoutube.com

The extended conjugation in this compound, encompassing the phenyl ring, the propenone moiety, and the dimethylphenyl ring, significantly influences its electronic spectrum. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift). libretexts.org

The specific absorption maxima (λmax) for this compound are influenced by the solvent polarity. Polar solvents can interact with the solute molecules, affecting the energies of the molecular orbitals and thus shifting the absorption bands. nih.gov

Table 1: Typical Electronic Transitions in Chalcones

Transition Type Description Expected Wavelength Range
π → π* Excitation of an electron from a π bonding to a π* antibonding orbital 200-400 nm
n → π* Excitation of a non-bonding electron to a π* antibonding orbital > 300 nm (often overlaps with π → π* bands)

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis of this compound, the compound would first be separated from any impurities based on its volatility and interaction with the GC column. researchgate.netresearchgate.net Upon entering the mass spectrometer, the molecules are ionized, most commonly by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. nih.gov This process generates a molecular ion (M+•), which corresponds to the molecular weight of the compound.

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of these ions versus their relative abundance. The fragmentation pattern provides a "fingerprint" of the molecule, allowing for its identification and structural characterization. nih.gov For this compound, key fragmentations would likely involve cleavage of the bonds adjacent to the carbonyl group and within the propenone linker.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecular ion and its fragments. rsc.orgmdpi.com This precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C17H16O), HRMS can confirm the exact mass of the molecular ion, providing strong evidence for its elemental composition. rsc.org

Table 2: Expected High-Resolution Mass Data

Species Formula Calculated Exact Mass (Da)
Molecular Ion [M]+ C17H16O 236.1201

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, as well as the study of intermolecular interactions that govern the crystal packing.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Single-crystal X-ray diffraction studies of chalcone derivatives reveal detailed geometric parameters. For a related compound, (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one, the C=C double bond length is reported as 1.326(3) Å, and the C=O bond length is 1.222(3) Å. mdpi.com These values are comparable to those found in other chalcone structures. mdpi.com

Table 3: Selected Bond Lengths and Angles for a Similar Chalcone

Parameter Value
C=C Bond Length 1.326(3) Å mdpi.com
C=O Bond Length 1.222(3) Å mdpi.com
Dihedral Angle (between aromatic rings) 56.23(6)° mdpi.com

Data for (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice is determined by a variety of intermolecular interactions, including hydrogen bonds, C-H···π interactions, and π-π stacking. In the absence of strong hydrogen bond donors, weaker interactions play a crucial role in the crystal packing of chalcones.

For example, in the crystal structure of (E)-1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one, a weak C=O···H interaction is observed, leading to the formation of one-dimensional helical chains. mdpi.com In other related structures, C-H···O and C-H···π interactions can link molecules into more complex three-dimensional networks. nih.govnih.gov The specific packing motif is highly dependent on the substitution pattern of the chalcone, which influences the steric and electronic properties of the molecule and dictates how the molecules can efficiently pack in the solid state.

Computational and Theoretical Investigations of 1 2,4 Dimethylphenyl 3 Phenylprop 2 En 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in its ground and excited states.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to analyze its electronic characteristics. mdpi.com The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional that combines accuracy and computational efficiency for organic molecules. nih.govresearchgate.net

The optimization process systematically alters the molecule's geometry to find the lowest energy conformation. For chalcones, this analysis confirms the planarity of the α,β-unsaturated ketone system, which is crucial for the delocalization of π-electrons across the molecule. This delocalization contributes significantly to the compound's stability and electronic properties.

Table 1: Selected Optimized Geometrical Parameters for a Chalcone (B49325) Analog (Data for (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one)

ParameterBondLength (Å)
Bond LengthC=O1.222
Bond LengthC=C (alkene)1.326

This table is interactive. Click on headers to sort. Source: mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.orgirjweb.com Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. irjweb.com

For chalcone derivatives, the HOMO is typically localized over the cinnamoyl system, while the LUMO is distributed across the entire π-conjugated system. The energy gap can be used to understand the charge transfer interactions occurring within the molecule. irjweb.com

Table 2: Representative FMO Energies for a Chalcone Derivative

OrbitalEnergy (eV)
HOMO-6.297
LUMO-1.810
Gap (ΔE)4.487

This table is interactive. Click on headers to sort. Note: Data is for an imidazole (B134444) derivative used here as an example to illustrate typical values. Source: irjweb.com

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, identifying regions that are rich or deficient in electrons. uni-muenchen.deresearchgate.net The MEP surface is colored-coded: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent neutral or weakly polarized regions. researchgate.netwolfram.com

In chalcones, the MEP map typically shows the most negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This makes it a primary site for interactions with electrophiles and for hydrogen bonding. The hydrogen atoms of the aromatic rings generally exhibit a positive potential (blue), making them potential sites for nucleophilic interactions. ajchem-a.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, charge distribution, and intramolecular interactions within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. arxiv.org By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics, flexibility, and intermolecular interactions of a system.

While MD simulations are more commonly applied to large biomolecular systems like proteins, they can also be used to study smaller molecules like chalcones, especially in the context of their interactions with solvents or biological receptors. For example, an MD simulation could model how 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one interacts with the active site of an enzyme or how it permeates a cell membrane. These simulations provide insights into the dynamic behavior that is not captured by static quantum chemical calculations.

Solvent Effects on Molecular Properties (e.g., Polarizable Continuum Model (PCM) Simulations)

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a computational method used to simulate the effects of a solvent on a solute molecule. nih.gov In PCM, the solvent is represented as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution.

By performing DFT calculations in conjunction with PCM, it is possible to predict how properties such as molecular geometry, electronic spectra (UV-Vis), and the HOMO-LUMO energy gap of this compound would change in different solvents. Generally, polar solvents tend to stabilize charge-separated states, which can lead to shifts in absorption wavelengths (solvatochromism) and changes in the molecule's reactivity profile. These calculations are essential for comparing theoretical predictions with experimental data, which are often obtained in solution.

Calculation of Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

No published studies were found that calculated the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the resulting chemical reactivity descriptors such as chemical hardness (η), softness (S), and electrophilicity index (ω) specifically for this compound. These parameters are typically derived from Density Functional Theory (DFT) calculations to predict a molecule's stability and reactivity. irjweb.comedu.krdmdpi.com

Prediction of Non-Linear Optical (NLO) Properties (e.g., First-Order Hyperpolarizability)

There is no available data in the searched literature regarding the theoretical prediction of non-linear optical (NLO) properties, including the first-order hyperpolarizability (β), for this compound. Such studies are important for identifying materials for potential use in optoelectronic applications and are often computed using quantum chemical methods. researchgate.net

Advanced Interaction Analyses (e.g., Hirshfeld Surface Analysis, Reduced Density Gradient (RDG) Analysis)

Detailed analyses of intermolecular interactions for this compound using Hirshfeld surface analysis or Reduced Density Gradient (RDG) analysis have not been reported in the available scientific papers. Hirshfeld surface analysis is a common method to visualize and quantify intermolecular contacts in crystalline structures, while RDG analysis is used to identify and visualize non-covalent interactions. researchgate.netscielo.org.mx

While computational studies exist for other structurally related chalcone derivatives, applying those findings to this compound would be scientifically inaccurate due to the unique electronic and steric effects of the 2,4-dimethylphenyl substituent.

Chemical Reactivity and Derivatization Pathways of 1 2,4 Dimethylphenyl 3 Phenylprop 2 En 1 One

Reactions Involving the α,β-Unsaturated Ketone Moiety

The enone functional group is the most reactive part of the molecule, susceptible to additions, reductions, and cycloadditions. The conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon. flexiprep.com

Reduction Reactions (e.g., Hydrogenation to Dihydrochalcones)

The carbon-carbon double bond of the α,β-unsaturated ketone system in chalcones can be selectively reduced to yield the corresponding saturated ketones, known as dihydrochalcones. This transformation is typically achieved through catalytic hydrogenation. While direct chemical hydrogenation often requires metal catalysts like palladium or nickel under controlled conditions, biotransformations using various yeast strains have emerged as a method for highly selective hydrogenation of the C=C bond without affecting the carbonyl group. mdpi.comchemdiv.com The use of microorganisms such as Saccharomyces cerevisiae can lead to a single dihydrochalcone (B1670589) product with high conversion rates. chemdiv.com The resulting dihydrochalcones, such as 1-(2,4-dimethylphenyl)-3-phenylpropan-1-one, are of interest in various fields, including as precursors for sweeteners and other biologically active molecules. mdpi.commt.com

Table 1: Examples of Reduction Reactions on Chalcone (B49325) Scaffolds
Reaction TypeReagents/CatalystsProduct TypeKey Feature
Catalytic HydrogenationH₂, Metal Catalysts (e.g., Pd, Ni, Ru)DihydrochalconeSelective reduction of the C=C double bond. mdpi.com
BioreductionYeast strains (e.g., Saccharomyces cerevisiae, Yarrowia lipolytica)DihydrochalconeHigh regioselectivity for the C=C bond, often yielding a single product. mdpi.comchemdiv.com

Cycloaddition Reactions

The enone moiety of chalcones can participate in cycloaddition reactions, acting as either the 2π or 4π electron system, making them valuable building blocks for cyclic compounds. youtube.com

[4+2] Cycloadditions (Diels-Alder Reactions): Chalcones can function as dienophiles (2π system) reacting with a diene, or in some cases, as the diene component (4π system) in inverse electron-demand Diels-Alder reactions to form six-membered rings. youtube.com

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions of chalcones can be triggered by visible light, leading to the formation of substituted cyclobutane (B1203170) rings. youtube.com These reactions can proceed in the solid state suspended in water, offering a green chemistry approach to synthesizing these strained four-membered rings with high diastereoselectivity. youtube.com

Epoxidation Reactions

The electron-rich carbon-carbon double bond of the chalcone can be converted into an epoxide ring. This reaction is typically carried out using an oxidizing agent, with basic hydrogen peroxide being a common and effective reagent for this transformation. masterorganicchemistry.com The epoxidation of a structurally similar compound, (E)-1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one, proceeds readily to form the corresponding epoxide. masterorganicchemistry.com This epoxide, 2-(2,4-dimethylbenzoyl)-3-phenyloxirane, serves as a versatile intermediate for further synthetic modifications, such as the formation of β-hydroxy functionalized indanones upon UV irradiation. masterorganicchemistry.com Various catalytic systems, including those based on heteropolyoxometalates, have also been developed for the epoxidation of olefins using hydrogen peroxide. uci.eduwikipedia.org

Functionalization and Derivatization at Aromatic Ring Systems

Both the 2,4-dimethylphenyl ring (Ring A) and the 3-phenyl ring (Ring B) are susceptible to electrophilic aromatic substitution, though their reactivity is influenced by the existing substituents.

The 2,4-dimethylphenyl ring is activated by two electron-donating methyl groups at the ortho and para positions relative to the point of attachment. However, the entire acyl group (-C(O)CH=CH-Ph) is deactivating and acts as a meta-director. The interplay of these groups directs incoming electrophiles. For instance, nitration would be expected to occur on this ring, with the nitro group likely adding to the position ortho to one methyl group and meta to the acyl group. The existence of related compounds like N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide supports the feasibility of such substitutions. libretexts.org

The unsubstituted 3-phenyl ring is less complex. The styryl group (-CH=CH-C(O)-Ar) attached to it is generally considered deactivating and an ortho, para-director. Therefore, electrophilic substitution reactions like halogenation or nitration would be expected to yield a mixture of ortho- and para-substituted products on this ring.

Cyclization Reactions Leading to Fused Heterocyclic Compounds (e.g., Pyrazolines, Thiazoles)

The α,β-unsaturated ketone backbone of 1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one is an ideal starting material for the synthesis of various five-membered heterocyclic compounds.

Pyrazolines: The reaction of chalcones with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines, often in the presence of an acid like acetic acid or a base, is a well-established method for synthesizing 2-pyrazoline (B94618) derivatives. scielo.org.mxresearchgate.netlibretexts.org The reaction proceeds via condensation and subsequent cyclization to form the stable 4,5-dihydropyrazole ring system. This method is widely applicable to a broad range of substituted chalcones.

Thiazoles: Thiazole (B1198619) rings can be constructed from chalcone precursors through various synthetic routes. One common method involves reacting the chalcone with a source of sulfur and nitrogen. For example, a multi-component reaction of a chalcone, elemental sulfur, and glycine (B1666218) ethyl ester hydrochloride can yield 4,5-disubstituted thiazoles. Another approach involves the reaction of chalcones with thioamides or thiourea.

Formation of Schiff Bases and Related Imines from Chalcone Derivatives

While the carbonyl group of the parent chalcone is part of a conjugated system, derivatives of this compound can be utilized to form Schiff bases (imines). A derivative, (2Z)-1-(2,4-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one, has been shown to react with aminothiazole in the presence of glacial acetic acid. In this reaction, the amino group of the thiazole condenses with the ketone's carbonyl group to form a C=N double bond, yielding the corresponding Schiff base. This type of condensation reaction between a ketone/aldehyde and a primary amine is a fundamental method for synthesizing imines and is applicable to a wide range of chalcone-based structures.

Table 2: Summary of Derivatization Pathways
Reaction SiteReaction TypeReactant(s)Resulting Compound Class
α,β-Unsaturated KetoneCyclizationHydrazine Hydrate / PhenylhydrazinePyrazolines. scielo.org.mxresearchgate.net
α,β-Unsaturated KetoneCyclizationThiourea / ThioamideThiazoles.
Carbonyl Group (on derivatives)CondensationPrimary Amines (e.g., aminothiazole)Schiff Bases / Imines.
Aromatic RingsElectrophilic SubstitutionNitrating agents, HalogensFunctionalized Aromatic Derivatives. libretexts.org

Mechanistic Studies and Structure Activity Relationships of 1 2,4 Dimethylphenyl 3 Phenylprop 2 En 1 One in Biological Contexts

General Mechanisms of Biological Action for Chalcone (B49325) Derivatives

Chalcones, a class of compounds characterized by a 1,3-diphenyl-2-propen-1-one core structure, are precursors to flavonoids in plants and have garnered significant attention for their wide spectrum of biological activities. nih.govacs.org Their therapeutic potential stems from their ability to interact with a multitude of biological targets and modulate various cellular pathways. nih.govscienceopen.com The reactive α,β-unsaturated carbonyl group is a key feature responsible for many of these pharmacological properties. acs.orgscienceopen.comnih.gov

The biological effects of chalcone derivatives are often initiated by their direct interaction with specific molecular targets, primarily enzymes and receptors. Chalcones have been shown to inhibit a range of enzymes critical to cellular function and disease progression. These include inflammatory enzymes such as cyclooxygenase (COX) and lipooxygenase (LOX). nih.gov In the context of antimicrobial activity, chalcones can target enzymes essential for microbial survival, such as DNA gyrase, which is involved in DNA replication, and β (1, 3)-glucan synthase, an enzyme crucial for the formation of the fungal cell wall. nih.govresearchgate.netnih.gov Some derivatives have also demonstrated inhibitory activity against glutathione-S-transferase (GST), an enzyme involved in detoxification and parasite viability. nih.gov Furthermore, studies have identified receptor tyrosine kinases as molecular targets for chalcone derivatives. nih.gov

A significant aspect of the biological activity of chalcones is their ability to modulate intracellular signaling pathways that regulate inflammation, cell survival, proliferation, and apoptosis. mdpi.comnih.govmdpi.com Literature reviews confirm that both natural and synthetic chalcones can inhibit the activation of key pathways like STAT (Signal Transducer and Activator of Transcription) and NF-κB (nuclear factor-kappa B), which are often excessively active in various cancers. nih.govmdpi.com

The NF-κB pathway, a crucial regulator of immune and inflammatory responses, is a common target. nih.gov Chalcones can block the activation of NF-κB, thereby inhibiting the expression of its target genes, which include those for inflammatory proteins like COX-2 and iNOS. nih.govresearchgate.net The PI3K/Akt and mitogen-activated protein kinase (MAPK) signaling pathways are also involved in NF-κB activation and are themselves modulated by chalcone derivatives. nih.govresearchgate.netnih.gov For instance, some chalcones have been found to inhibit Akt phosphorylation, a key step in the PI3K/Akt pathway, which in turn prevents NF-κB activation. nih.govresearchgate.net By interfering with these interconnected pathways, chalcones can suppress the growth and survival of cancer cells and exert anti-inflammatory effects. nih.govresearchgate.net

Signaling PathwayGeneral Effect of Chalcone ModulationKey OutcomesCitations
NF-κB Inhibition of activation and nuclear translocationReduced inflammation, decreased expression of inflammatory proteins (e.g., COX-2, iNOS, IL-1β), induction of apoptosis nih.govmdpi.comnih.govresearchgate.net
PI3K/Akt Inhibition of phosphorylation (e.g., Akt)Suppression of cell survival signals, contribution to NF-κB inhibition mdpi.comnih.govresearchgate.netnih.gov
MAPK Attenuation of phosphorylation (e.g., JNK, p38)Induction of apoptosis, cell cycle arrest, inhibition of inflammatory responses researchgate.netnih.gov
STAT Inhibition of activationChanges in the expression of controlled genes, reduced cell proliferation nih.govmdpi.com

Chalcone derivatives exert potent anticancer effects by interfering with fundamental cellular processes that govern tumor growth and progression. mdpi.comnih.gov One of the primary mechanisms is the induction of apoptosis, or programmed cell death. nih.govfrontiersin.org Studies have shown that chalcones can trigger caspase-dependent apoptosis, a major apoptotic pathway, and regulate the expression of proteins in the Bcl-2 family, which includes both pro-apoptotic and anti-apoptotic members. researchgate.netfrontiersin.org

Another key mechanism is the induction of cell cycle arrest, which halts the proliferation of cancer cells. mdpi.comnih.gov Many chalcone derivatives have been observed to cause cell cycle arrest, most commonly in the G2/M phase. researchgate.netnih.gov This prevents the cell from entering mitosis and dividing.

Chalcones also demonstrate antiangiogenic properties, meaning they can inhibit the formation of new blood vessels. mdpi.comnih.gov Angiogenesis is crucial for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen. nih.gov By modulating factors like vascular endothelial growth factor (VEGF), chalcones can impede this process, thereby limiting tumor expansion. nih.gov

The antimicrobial properties of chalcones are attributed to several mechanisms of action against bacteria and fungi. scienceopen.com A primary mode of action is the disruption of the cytoplasmic membrane's function and integrity. researchgate.netnih.gov Some chalcone derivatives possess strong membrane-disrupting abilities, leading to increased membrane permeability, leakage of intracellular components like DNA and proteins, and ultimately, cell death. researchgate.netnih.gov

Chalcones can also interfere with critical biosynthetic pathways. One proposed mechanism is the suppression of nucleic acid synthesis, which is essential for microbial replication. researchgate.net Furthermore, they can impact energy metabolism within the microbial cell. researchgate.net Another important antimicrobial action is the ability to inhibit and destroy bacterial biofilms. nih.gov Biofilms are communities of microorganisms encased in a protective matrix, which often confers resistance to conventional antibiotics. The ability of certain chalcones to disrupt these structures makes them promising candidates for combating persistent infections. nih.gov

In Silico Approaches to Biological Activity Prediction

In silico methods, which utilize computer simulations, have become indispensable tools in drug discovery for predicting the biological activities of compounds and understanding their mechanisms of action. nih.gov Techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are widely applied to screen large libraries of compounds and identify promising candidates before undertaking expensive and time-consuming experimental work. nih.govmdpi.comsemanticscholar.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a chalcone derivative) when bound to a second molecule (a receptor, typically a protein target) to form a stable complex. nih.gov This method is extensively used to explore the interactions between chalcone derivatives and their target enzymes or receptors, providing insights into their binding modes and affinities. nih.govresearchgate.netnih.gov

Docking studies calculate a binding energy or score, which estimates the strength of the interaction; a lower binding energy generally indicates a more stable and favorable interaction. mdpi.comsemanticscholar.org These studies can identify key amino acid residues within the active site of a protein that are crucial for binding. mdpi.comnih.gov For example, docking results can reveal hydrogen bonding and hydrophobic interactions between the chalcone derivative and the target protein, which are critical for anchoring the ligand in the active site. nih.govnih.gov By comparing the binding affinities and interaction patterns of different chalcone derivatives, researchers can understand structure-activity relationships and rationally design new compounds with improved potency. nih.govnih.gov This approach has been successfully used to identify chalcones as potential dual inhibitors of COX-2 and 5-LOX, among other targets. researchgate.net

Chalcone Derivative Class / ExampleTarget ProteinDocking Software/MethodKey Findings / Predicted OutcomeCitations
1,3-diphenyl-2-propene-1-one derivativesCOX-2 / 5-LOXNot specifiedIdentified compounds with good binding affinity, suggesting dual inhibitory potential. researchgate.net
Substituted 5-phenyl-1,3,4-oxadiazole and N-benzylpiperidine analogs (related structures)Acetylcholinesterase (AChE)Not specifiedDesigned new molecules with higher binding scores (-12.4 to -13 kcal/mol) than the standard inhibitor Donepezil (-10.8 kcal/mol). mdpi.comsemanticscholar.org
1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone (B97240) derivativesC-C chemokine receptor type 1 (CCR1)Homology Modeling, DockingIdentified Tyr113 as a key residue for hydrogen bonding and anchoring ligands in the active site. nih.gov
2, 9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivativesEGFR-tyrosine kinase (EGFR-TK)Autodock vina (via Pyrex)Identified a lead molecule with the highest binding energy (-10.4 kcal/mol) due to hydrogen and hydrophobic interactions. nih.gov
(E)-3-(aryl)-1-phenylprop-2-en-1-one derivativesα-glucosidase / α-amylaseNot specifiedDocking results indicated good interaction of the molecules with the target enzymes, supporting in vitro findings. nih.gov

Pharmacoinformatics and Computational Approaches to Ligand Design

Pharmacoinformatics and computational chemistry serve as powerful tools in the design and development of novel therapeutic agents based on the chalcone scaffold, including analogues of 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one. These methods provide insights into the molecular interactions between ligands and their biological targets, helping to predict biological activity and guide the synthesis of more potent and selective compounds. semanticscholar.org

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are frequently employed. scispace.com These analyses establish a correlation between the physicochemical properties of a series of compounds and their biological activities. semanticscholar.org For chalcone derivatives, 3D-QSAR models can elucidate how steric and electrostatic fields of the molecule influence its antitumor activity. semanticscholar.org The resulting contour maps highlight regions where modifications to the chalcone structure—such as adding bulky groups, electron-donating groups, or electron-withdrawing groups—are likely to enhance or diminish biological potency. semanticscholar.orgscispace.com Such models have proven to have good stability and predictive ability, making them valuable tools for the rational design of new chalcone derivatives with improved efficacy. semanticscholar.org

Molecular docking is another critical computational technique used to study chalcones. It predicts the preferred orientation of a ligand when bound to a target protein, clarifying the binding mode and energetic interactions. For instance, docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives have shed light on how these compounds interact with cyclin-dependent kinase 2 (CDK2), a key protein in cell cycle regulation. rsc.org Similarly, reverse molecular docking can be used to identify potential macromolecular targets for a given chalcone derivative by screening it against a library of known protein structures. nih.govnih.gov This approach has suggested CDK1 as a possible target for certain chalcone analogues, which was later supported by experimental data showing inhibition of tumor cell proliferation and migration. nih.govnih.gov These computational approaches not only help in understanding the mechanism of action but also improve the success rate of drug discovery by prioritizing promising candidates for synthesis and biological evaluation. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The biological activity of chalcones, including this compound, is highly dependent on their molecular structure. Structure-Activity Relationship (SAR) studies investigate how variations in the chemical structure affect the compound's biological efficacy. For chalcones, SAR analysis typically focuses on three key regions: the two aromatic rings (A-ring and B-ring) and the α,β-unsaturated carbonyl bridge that connects them. nih.gov Understanding these relationships is crucial for designing analogues with enhanced potency and selectivity.

Influence of Substituents on the Aromatic Rings (e.g., Position and Nature of Methyl Groups, Hydroxylations)

The type, number, and position of substituents on the aromatic A and B rings of the chalcone scaffold play a pivotal role in modulating biological activity. The parent compound, this compound, features two methyl groups on the A-ring. These electron-donating groups can influence the electronic properties and conformation of the molecule.

Studies on various chalcone analogues have demonstrated clear SAR trends:

Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of substituents significantly impacts activity. Electron-donating groups, like the methyl groups in the title compound or methoxy (B1213986) groups, can activate the benzene (B151609) ring. libretexts.org Conversely, electron-withdrawing groups, such as nitro or halogen groups, can deactivate the ring. libretexts.org The specific effect on biological activity often depends on the biological target. For instance, in a series of 2,4,6-trimethoxychalcone derivatives, introducing electron-withdrawing groups on the B-ring led to potent antitumor activity. nih.gov Specifically, the compound (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one showed significantly higher potency against HeLa and MCF-7 cancer cells than the reference drug 5-fluorouracil. nih.govnih.gov

Hydroxyl and Methoxy Groups: The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups are particularly important. Studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives highlighted the critical role of the 2'-OH group for cytotoxicity. rsc.org Modifications at the 4'-OH position, such as methylation or benzylation, led to compounds with strong cytotoxicity against various cancer cell lines. rsc.org In another study, compounds with two adjacent methoxy groups or one methoxy and one hydroxyl group on the B-ring exhibited optimal activity against MCF-7 cells. nih.gov Methylation of phenolic hydroxyl groups can also be a strategic modification to slow down metabolic degradation in the body, potentially enhancing activity. nih.gov

The following table summarizes the influence of various substituents on the biological activity of chalcone analogues based on findings from different studies.

Compound Series Substituent Modification Effect on Biological Activity Cell Line(s)
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone Derivatives rsc.org4'-O-methylationStrong cytotoxicitySH-SY5Y
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone Derivatives rsc.org4'-O-benzylationStrong cytotoxicityA-549, FaDu
2,4,6-Trimethoxychalcone Derivatives nih.govIntroduction of a 5-bromo-pyridin-2-yl group on the B-ringPotent antitumor activityHeLa, MCF-7
2,4,6-Trimethoxychalcone Derivatives nih.govTwo adjacent methoxy groups on the B-ringOptimal activityMCF-7

Impact of Modifications to the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl system (an enone moiety) is a defining feature of chalcones and is often considered the pharmacophore responsible for many of their biological activities. nih.govresearchgate.net This conjugated system is a soft electrophile, making it susceptible to nucleophilic attack, particularly through a Michael-type addition reaction. nih.govnih.gov

The reactivity of this system is fundamental to the mechanism of action for many chalcones. Biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins, can covalently bind to the β-carbon of the enone system. nih.gov This irreversible adduction can lead to the inhibition of enzymes and other proteins, disrupting cellular processes. nih.gov For example, some chalcone-based derivatives inhibit proteasome activity through nucleophilic attack from a threonine residue in the catalytic site. nih.gov

Therefore, modifications to this enone bridge have a profound impact on biological potency:

Saturation of the Double Bond: Reduction of the Cα=Cβ double bond to a single bond eliminates the Michael acceptor capability. This generally leads to a significant decrease or complete loss of biological activity, demonstrating the importance of the unsaturated system.

Substitution at the α- or β-positions: Introducing substituents on the α- or β-carbons can alter the electrophilicity and steric accessibility of the double bond. While not as extensively explored, modifying the α-position could lead to derivatives with novel biological profiles. researchgate.net Achieving selective substitution at the α-position, known as an anti-Michael addition, is synthetically challenging but holds potential for creating new active compounds. researchgate.net

Conformational Rigidity: The double bond imparts a degree of planarity and rigidity to the molecule, which is often crucial for fitting into a protein's binding site. The (E)-configuration is generally favored as it results in a more linear and stable structure.

In essence, the α,β-unsaturated carbonyl system is a tunable functional group whose reactivity can be fine-tuned to achieve desired biological effects, from enzyme inhibition to antioxidant activity. researchgate.net

Stereochemical Effects on Biological Potency

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. mdpi.com The three-dimensional arrangement of atoms can significantly affect a compound's binding affinity, efficacy, and pharmacokinetic properties. mdpi.com For chalcones like this compound, the most significant stereochemical feature is the geometry of the Cα=Cβ double bond.

Chalcones can exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis).

(E)-isomer (trans): In this configuration, the aromatic rings are on opposite sides of the double bond. This arrangement is thermodynamically more stable and results in a more planar, extended conformation. The vast majority of naturally occurring and synthetically prepared chalcones, including those with significant biological activity, exist as the (E)-isomer. This planarity is often a prerequisite for effective π-π stacking and other non-covalent interactions within a receptor's binding pocket.

(Z)-isomer (cis): In this configuration, the aromatic rings are on the same side of the double bond, leading to a less stable, non-planar structure due to steric hindrance. (Z)-chalcones are generally less common and often exhibit lower biological activity compared to their (E)-counterparts, presumably because their bent shape prevents optimal binding to the target site.

While chalcones are achiral unless they possess chiral substituents or exhibit atropisomerism, the principle that stereoisomers can have vastly different biological activities is well-established. mdpi.com For chiral compounds, it is common for one enantiomer to be significantly more potent than the other, as biological systems (enzymes, receptors) are themselves chiral. semanticscholar.org This highlights the general importance of controlling the stereochemistry in drug design. In the context of this compound, its existence as the (E)-isomer is critical for its presumed biological activities, as this conformation allows for the specific spatial arrangement of its aromatic rings and reactive enone system required for target interaction.

Future Research Directions and Potential Applications

Development of Novel and Efficient Synthetic Protocols for Substituted Chalcones

The primary and most traditional method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate aryl methyl ketone with an aryl aldehyde. irejournals.comjchemrev.comjapsonline.com While effective, future research will focus on developing more efficient, cost-effective, and environmentally friendly synthetic protocols.

Key areas for development include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. japsonline.com

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation offers another green chemistry approach to accelerate the reaction and increase product yields, often with heterogeneous catalysts like K2CO3 or KOH. japsonline.com

Alternative Catalytic Systems: Exploration of novel catalysts, including solid acids, bases, and transition metal complexes, can lead to higher selectivity and milder reaction conditions. jchemrev.com For instance, methods like the carbonylative Heck coupling reaction are being explored as alternatives to the classic condensation. ijpsjournal.com

One-Pot Syntheses: Designing multi-step reactions in a single reactor, such as generating the benzaldehyde (B42025) from phenyl methanol (B129727) in situ before condensation, improves efficiency and reduces waste. japsonline.com

These advancements will facilitate the rapid generation of diverse libraries of substituted chalcones, including 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one analogues, for screening and optimization.

Synthetic Method Typical Catalyst/Conditions Advantages
Claisen-Schmidt CondensationAqueous or alcoholic alkali (NaOH, KOH)Well-established, versatile
Microwave-Assisted SynthesisVarious catalysts, microwave irradiationRapid reaction times, high yields
Ultrasound-Assisted SynthesisHeterogeneous catalysts (K2CO3, Al2O3), ultrasoundShort reaction times, green approach
Heck Coupling ReactionPalladium catalystAlternative to condensation
One-Pot SynthesisOxidizing agent (e.g., CrO3) and condensation catalystIncreased efficiency, reduced waste

Application of Advanced Spectroscopic and Structural Techniques for Deeper Insights

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for understanding its reactivity and biological interactions. While standard techniques like NMR, IR, and mass spectrometry are routinely used, advanced methods can provide deeper insights. nih.govnih.gov

Future applications of these techniques include:

Single-Crystal X-ray Diffraction: This technique provides the definitive solid-state structure, revealing precise bond lengths, bond angles, and intermolecular interactions. For example, the crystal structure of the closely related (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one shows a planar conformation from the phenyl ring to the ketone, with the substituted xylyl group twisted out of the plane due to steric hindrance. mdpi.com This type of analysis for the 2,4-dimethylphenyl variant would be invaluable.

Advanced NMR Techniques: Two-dimensional NMR (COSY, HSQC, HMBC) can confirm structural assignments and elucidate through-bond and through-space correlations, which is essential for complex analogues.

Time-Resolved Spectroscopy: Techniques like time-resolved fluorescence spectroscopy can probe the excited-state dynamics of chalcones, which is important for applications in materials science and as fluorescent probes. nih.govacs.org

Circular Dichroism (CD) Spectroscopy: For chiral chalcone (B49325) derivatives or when studying their interactions with biological macromolecules like proteins, CD spectroscopy can reveal information about their secondary structure and conformational changes upon binding. nih.gov

Technique Information Gained
1H & 13C NMRBasic chemical structure, connectivity
FT-IR SpectroscopyPresence of key functional groups (e.g., C=O, C=C)
Mass Spectrometry (MS)Molecular weight and fragmentation patterns
UV-Visible SpectroscopyElectronic transitions (π → π*), conjugation
X-ray CrystallographyPrecise 3D molecular structure, bond lengths/angles
Circular Dichroism (CD)Secondary structure changes upon binding to biomolecules

Integrated Computational and Experimental Approaches for Rational Design

The integration of computational chemistry with experimental synthesis and biological testing offers a powerful paradigm for the rational design of new chalcone derivatives. mdpi.com This synergistic approach can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity and best pharmacokinetic profiles. mdpi.com

Future research will increasingly rely on:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can establish a mathematical relationship between the chemical structure of chalcone derivatives and their biological activity. scirp.orgsemanticscholar.org These models generate contour maps that highlight regions where steric bulk or electrostatic charge modifications would enhance activity, guiding the design of more potent analogues. scirp.org

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. mdpi.com Docking studies can elucidate binding modes, identify key interactions (e.g., hydrogen bonds), and help explain the observed biological activity of compounds like this compound. nih.gov

Pharmacokinetic (ADMET) Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules, helping to identify candidates with favorable drug-like characteristics early in the discovery pipeline. researchgate.net

Elucidation of New Biological Targets and Detailed Mechanistic Pathways

Chalcones are known to interact with a diverse range of biological targets, contributing to their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govscienceopen.com A key future direction is to move beyond broad phenotypic screening to identify the specific molecular targets of this compound and its analogues.

Promising areas of investigation include:

Enzyme Inhibition: Many chalcones are known to inhibit enzymes like cyclooxygenase (COX), 5-lipoxygenase (5-LOX), and acetylcholinesterase. nih.gov Future studies should aim to identify novel enzyme targets and quantify the inhibitory potency of specific derivatives.

Microtubule Disruption: Some chalcones have been shown to interfere with tubulin polymerization, a mechanism central to the action of several successful anticancer drugs. nih.gov Investigating the effect of the 2,4-dimethylphenyl substitution pattern on this activity could lead to new antimitotic agents.

Modulation of Signaling Pathways: Research is needed to understand how chalcones affect intracellular signaling pathways. For example, some chalcones activate the NRF2/ARE pathway, which is involved in the cellular antioxidant response. nih.gov

Antimicrobial Mechanisms: While many chalcones exhibit antibacterial and antifungal properties, their precise mechanisms of action are often not well understood. researchgate.net Future work should focus on identifying the bacterial or fungal proteins that are targeted.

Design and Synthesis of Advanced Analogues for Specific Bioactivity Profiles

Building on the knowledge gained from the approaches described above, the ultimate goal is to design and synthesize advanced analogues of this compound with enhanced potency and selectivity for a specific biological target.

Strategies for creating advanced analogues include:

Molecular Hybridization: This approach involves combining the chalcone scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or dual-acting properties. mdpi.com For instance, chalcones have been hybridized with moieties from drugs like chloroquine (B1663885) to enhance antimalarial activity or with nitrogen-containing heterocycles to create potent anticancer agents. acs.orgmdpi.comacs.org

Bioisosteric Replacement: Systematically replacing functional groups with other groups that have similar physical or chemical properties can fine-tune a molecule's activity, selectivity, and pharmacokinetic profile.

Structure-Activity Relationship (SAR) Guided Optimization: Based on initial screening data and computational models, new analogues can be synthesized with specific modifications to the aromatic rings. For example, adding hydroxyl or methoxy (B1213986) groups can significantly impact antioxidant or cytotoxic activity. nih.govresearchgate.net The design of chalcones bearing 3,4-dihydroxy groups has been shown to be a favorable strategy for developing effective antioxidants. nih.gov

Through these integrated and forward-looking research efforts, the full potential of this compound and the broader class of substituted chalcones can be realized, paving the way for new therapeutic agents and advanced materials.

Q & A

Q. What is the synthetic methodology for 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one, and how does substituent positioning affect yield?

The compound is synthesized via Claisen-Schmidt condensation, involving a base-catalyzed reaction between 2,4-dimethylacetophenone and benzaldehyde. Substituent effects (e.g., electron-donating methyl groups) influence reaction kinetics and regioselectivity. For example, bulky substituents on the acetophenone ring may reduce yield due to steric hindrance during enolate formation. Reaction optimization typically involves adjusting solvent polarity (e.g., ethanol) and catalyst (e.g., NaOH or thionyl chloride) .

Q. How can NMR and IR spectroscopy confirm the structural integrity of this chalcone derivative?

  • 1H NMR : Key signals include the α,β-unsaturated ketone proton (δ 7.5–8.0 ppm, doublet for trans-alkene) and aromatic protons (δ 6.5–7.5 ppm). The absence of aldehyde protons confirms complete condensation.
  • IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) validate the enone system. Hydroxyl groups (if present) show broad peaks at 3200–3500 cm⁻¹ .

Q. What crystallographic techniques are used to determine its solid-state structure?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing motifs. Non-centrosymmetric space groups (e.g., P2₁2₁2₁) are critical for identifying nonlinear optical (NLO) properties. Hydrogen bonding (e.g., C–H···O) and π-π stacking interactions stabilize the lattice .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence non-centrosymmetric crystal packing and NLO activity?

Electron-withdrawing groups (e.g., nitro) enhance molecular dipole moments, favoring non-centrosymmetric packing. For example, 1-(4-Chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one exhibits strong second-harmonic generation (SHG) due to charge-transfer interactions. Computational studies (e.g., density functional theory, DFT) predict hyperpolarizability (β) values to guide crystal engineering .

Q. What computational methods validate thermochemical properties like enthalpy of formation?

Hybrid DFT functionals (e.g., B3LYP) with exact-exchange corrections provide accurate atomization energies (average deviation ~2.4 kcal/mol). Basis sets (e.g., 6-311++G**) optimize geometry, while frequency calculations confirm minima. Compare computed vs. experimental IR spectra to resolve discrepancies .

Q. How to address contradictions in reported reaction yields for analogs with varying substituents?

Systematic analysis of reaction parameters (e.g., solvent polarity, temperature) is critical. For instance, polar aprotic solvents (e.g., DMF) may improve yields for sterically hindered derivatives. Statistical tools (e.g., Design of Experiments) identify dominant factors, while HPLC/MS monitors side products .

Q. What advanced spectroscopic techniques resolve ambiguities in structural assignments?

  • 2D NMR (COSY, NOESY) : Correlate proton-proton coupling to confirm alkene geometry (E vs. Z).
  • TD-DFT : Predict UV-Vis absorption maxima (e.g., π→π* transitions at ~300 nm) and compare with experimental data to validate conjugation .

Q. How does solvent choice impact the compound’s thermal stability and phase transitions?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures and melting points. Polar solvents (e.g., DMSO) may form stable solvates, altering melting behavior. Cross-reference with SCXRD to correlate solvent inclusion with thermal profiles .

Q. What strategies optimize enantioselective synthesis for chiral analogs?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalyzed aldol reactions) induce stereocontrol. Circular dichroism (CD) and X-ray crystallography confirm enantiomeric purity .

Q. How to mitigate challenges in reproducibility of crystallographic data?

  • Standardized protocols : Use consistent crystallization conditions (e.g., slow evaporation in ethanol).
  • Twinned crystals : Apply SHELXL’s TWIN/BASF commands for refinement.
  • Data deposition : Validate structures via the Cambridge Structural Database (CSD) .

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Reactant of Route 1
Reactant of Route 1
1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.